N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide
Description
N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tricyclic core, an oxolane ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-14-2-3-17(21(8-14)27-18-6-7-26-13-18)10-23-22(25)24-11-19-15-4-5-16(9-15)20(19)12-24/h2-3,8,15-16,18-20H,4-7,9-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZBOHZSMMNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)N2CC3C4CCC(C4)C3C2)OC5CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Phenyl Group: The phenyl group with the oxolane substituent can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Tricyclic Core: The tricyclic core is constructed through a series of cyclization reactions, often involving intramolecular Diels-Alder reactions.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The oxolane ring and the phenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and oxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic applications in treating diseases where modulation of specific molecular targets is required.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide: Unique due to its specific tricyclic core and oxolane ring.
N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic core, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[52102,6]decane-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
